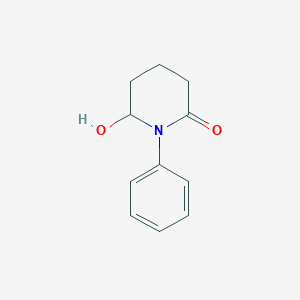
6-Hydroxy-1-phenylpiperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-1-phenylpiperidin-2-one is a piperidine derivative with significant importance in various scientific fields. Piperidine derivatives are known for their wide range of applications in pharmaceuticals and organic synthesis . This compound, characterized by a hydroxyl group at the 6th position and a phenyl group at the 1st position of the piperidin-2-one ring, exhibits unique chemical properties that make it valuable for research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-1-phenylpiperidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the hydrogenation of piperidine derivatives using palladium or rhodium catalysts . The reaction conditions often involve the use of solvents like methanol or ethanol and temperatures ranging from 50°C to 100°C .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Hydroxy-1-phenylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the piperidin-2-one ring can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products:
- Oxidation products include ketones and aldehydes.
- Reduction products include secondary alcohols.
- Substitution products vary depending on the electrophile used .
Applications De Recherche Scientifique
6-Hydroxy-1-phenylpiperidin-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of piperidine-based pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis
Mécanisme D'action
The mechanism of action of 6-Hydroxy-1-phenylpiperidin-2-one involves its interaction with specific molecular targets. The hydroxyl and phenyl groups contribute to its binding affinity and specificity towards enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Piperidine: A basic structure with a six-membered ring containing one nitrogen atom.
Piperidin-2-one: Lacks the hydroxyl and phenyl groups, making it less reactive.
Phenylpiperidine: Contains a phenyl group but lacks the hydroxyl group at the 6th position.
Uniqueness: 6-Hydroxy-1-phenylpiperidin-2-one is unique due to the presence of both hydroxyl and phenyl groups, which enhance its reactivity and potential for diverse applications. Its specific structure allows for targeted interactions in biological systems, making it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
67691-66-1 |
|---|---|
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
6-hydroxy-1-phenylpiperidin-2-one |
InChI |
InChI=1S/C11H13NO2/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h1-3,5-6,10,13H,4,7-8H2 |
Clé InChI |
CNFZMFHINVFBMN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C(=O)C1)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















